molecular formula C18H15BrN2O3S B2888009 (E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-27-3

(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2888009
CAS RN: 865545-27-3
M. Wt: 419.29
InChI Key: YYBSDVXPNRQIOH-CZIZESTLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzo[d]thiazole core could contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction reactions. The imine could be hydrolyzed to give a carbonyl and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar carboxylate ester and the aromatic core could influence its solubility .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and spectroscopic characterization of thiazole derivatives, providing foundational knowledge for understanding their chemical properties and potential applications. For instance, the study by Muhammad Haroon et al. (2019) detailed the synthesis and characterization of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. These compounds were characterized using a range of spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV-Vis, and SC-XRD, to confirm their structures. Computational calculations, such as DFT and TDDFT, were employed to gain insights into their optimized geometry, nonlinear optical properties, and frontier molecular orbitals, suggesting their significance in technological applications due to their sizable nonlinear optical character (Muhammad Haroon et al., 2019).

Potential Technological Applications

The same study by Haroon et al. highlighted the technological relevance of these compounds, particularly in the context of nonlinear optical (NLO) properties. The research suggested that the synthesized thiazole derivatives possess significant NLO character, which can be beneficial for various technological applications, including optoelectronics and photonics. This is particularly important for the development of new materials with enhanced optical properties, potentially useful in the fabrication of devices like optical switches, modulators, and sensors (Muhammad Haroon et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its reactivity, or developing methods for its synthesis .

properties

IUPAC Name

methyl 2-(3-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-21-14-8-7-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSDVXPNRQIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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